molecular formula C11H11FO B13041030 6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13041030
M. Wt: 178.20 g/mol
InChI Key: CFAZIHISOMCGES-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a fluorine atom at the sixth position and a methyl group at the fifth position on the naphthalenone ring. It is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of the fluorine atom at the sixth position of the naphthalenone ring using a fluorinating agent such as Selectfluor.

    Methylation: Introduction of the methyl group at the fifth position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Cyclization: Formation of the naphthalenone ring through cyclization reactions involving intermediates like 2-fluoro-5-methylbenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Reactors: Use of batch or continuous reactors to carry out the multi-step synthesis.

    Purification: Purification of the final product through recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 6-fluoro-5-methyl-1-naphthalenone.

    Reduction: Formation of 6-fluoro-5-methyl-1-naphthalenol.

    Substitution: Formation of 6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one.

Scientific Research Applications

6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The fluorine atom’s presence enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one
  • 5-Methyl-3,4-dihydronaphthalen-1(2H)-one
  • 6-Fluoro-5-methyl-1-naphthalenone

Uniqueness

6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the simultaneous presence of both fluorine and methyl groups on the naphthalenone ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

6-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11FO/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6H,2-4H2,1H3

InChI Key

CFAZIHISOMCGES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCCC2=O)F

Origin of Product

United States

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